molecular formula C7HBrF4O2 B1267190 4-Bromo-2,3,5,6-tetrafluorobenzoic acid CAS No. 4707-24-8

4-Bromo-2,3,5,6-tetrafluorobenzoic acid

Cat. No. B1267190
CAS RN: 4707-24-8
M. Wt: 272.98 g/mol
InChI Key: MTZLICDXLGQWJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated benzoic acids often involves multiple steps, including halogenation, nitration, and carbonylation reactions. For example, the synthesis of polyfluoroaromatic compounds can be achieved through reactions involving precursors like pentafluorobenzoic acid and involves processes such as oxidation, chloride exchange, and treatment with various reagents to introduce specific functional groups or to effect halogen exchange (Fielding & Shirley, 1992)1.

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids is characterized by the presence of halogen atoms, which significantly affect the electron distribution within the molecule. This can lead to interesting hydrogen bonding and supramolecular assembly behaviors, especially when interacting with N-donor compounds (Varughese & Pedireddi, 2006)2. Such interactions are pivotal in forming complex structures and have implications for the compound's reactivity and potential applications in materials science.

Chemical Reactions and Properties

4-Bromo-2,3,5,6-tetrafluorobenzoic acid can undergo various chemical reactions characteristic of aryl halides and carboxylic acids. These include substitutions, where the halogen acts as a leaving group, and reactions involving the carboxylic acid moiety, such as esterification and amidation. The presence of multiple fluorine atoms can influence the reactivity by withdrawing electron density from the aromatic ring, thereby affecting the rates and selectivity of these reactions.

Physical Properties Analysis

The physical properties of fluorinated benzoic acids, including melting points, solubility, and crystal structure, are significantly influenced by the presence of fluorine and bromine atoms. These halogens contribute to the compound's overall polarity and can enhance its solubility in organic solvents. They also play a crucial role in determining the compound's melting and boiling points, which are essential for its handling and application in various chemical syntheses.

Chemical Properties Analysis

The chemical properties of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid, such as acidity, reactivity towards nucleophiles, and stability under different conditions, are shaped by the electronic effects of the fluorine and bromine atoms. The electron-withdrawing nature of fluorine makes the carboxylic acid group more acidic compared to non-fluorinated analogs. Similarly, the presence of bromine allows for selective bromination reactions, facilitating further functionalization of the molecule.

Scientific Research Applications

Regioflexible Substitution in Organic Synthesis

  • Regiocontrolled Synthesis : Demonstrates the use of organometallic methods for regiocontrolled synthesis of various benzoic acids, including derivatives similar to 4-Bromo-2,3,5,6-tetrafluorobenzoic acid. This highlights its role in developing targeted organic compounds for specific applications (Schlosser & Heiss, 2003).

Synthesis of Tetrafluoroaniline

  • Industrial Synthetic Route : Indicates the potential of using 4-Bromo-2,3,5,6-tetrafluorobenzoic acid in synthesizing tetrafluoroaniline, a compound with industrial significance (Wang Wei-jie, 2008).

Polymer Chemistry

  • Polymer Synthesis : Describes the synthesis of poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid), a polymer with unique phase transition properties, derived from a compound structurally related to 4-Bromo-2,3,5,6-tetrafluorobenzoic acid (Ueda et al., 1992).

Molecular Structure Analysis

  • Structural and Vibrational Analysis : Provides insights into the molecular structure and vibrational properties of tetrafluorobenzoic acid, which includes studies on hydrogen bonding and molecular interactions, relevant to understanding the properties of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid (Subhapriya et al., 2017).

Crystallography and Molecular Interactions

  • Halogen Bonding in Crystal Structures : Investigates the influence of substituents on halogen bonding in bromobenzoic acids, which is essential for understanding the molecular interactions and crystallography of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid (Raffo et al., 2016).

Synthetic Methods and Applications

  • Flow Synthesis in Pharmaceutical and Material Science : Describes the synthesis of a related compound, 2,4,5-trifluorobenzoic acid, via continuous microflow process, an approach that could be applicable for synthesizing 4-Bromo-2,3,5,6-tetrafluorobenzoic acid (Deng et al., 2015).

Safety And Hazards

“4-Bromo-2,3,5,6-tetrafluorobenzoic acid” is associated with certain hazards. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid ingestion and inhalation . The compound is labeled with the GHS07 pictogram and the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4-bromo-2,3,5,6-tetrafluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBrF4O2/c8-2-5(11)3(9)1(7(13)14)4(10)6(2)12/h(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZLICDXLGQWJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)Br)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBrF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80305262
Record name 4-Bromo-2,3,5,6-tetrafluorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3,5,6-tetrafluorobenzoic acid

CAS RN

4707-24-8
Record name 4707-24-8
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Record name 4-Bromo-2,3,5,6-tetrafluorobenzoic acid
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Record name 4-Bromo-2,3,5,6-tetrafluorobenzoic acid
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Synthesis routes and methods I

Procedure details

n-Butyllithium (42 ml, 2.4M in hexane) was slowly added to a solution of 30.78 g 1,4-dibromo-2,3,5,6-tetrafluorobenzene in 200 ml tetrahydrofuran cooled to -70° C. under nitrogen. Solid carbon dioxide (about 12 g) was then added to the stirred mixture which was then allowed gradually to warm to 0° C. at which point 16 ml 6M hydrochloric acid and 16 ml water were added. The reaction mixture was concentrated and the residue extracted with methylene dichloride. The extract was washed with concentrated sodium chloride solution, dried (magnesium sulfate) and concentrated to dryness to give 22.23 g (81.5%) 4-bromo-2,3,5,6-tetrafluorobenzoic acid, m.p. 128°-135° C.
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
30.78 g
Type
reactant
Reaction Step One
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200 mL
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solvent
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Quantity
12 g
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reactant
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16 mL
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reactant
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Name
Quantity
16 mL
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Reaction Step Three

Synthesis routes and methods II

Procedure details

The above Flow Sheet A illustrates the preparation of 10-(2,6-dimethyl-4-pyridinyl)-8,9-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine6-carboxylic acid. 1,4-Dibromo-2,3,5,6-tetrafluorobenzene (III) is metalated with butyllithium and then caused to react with carbon dioxide to give 4-bromo-2,3,5,6-tetrafluorobenzoic acid (IV). The latter is converted to its acid chloride (V) which reacts with a half ester of malonic acid in the presence of butyllithium to afford an alkyl 4-bromo-2,3,5,6-tetrafluorobenzoylacetate (VI). The benzoylacetate (VI) is then treated with molar equivalent amounts of dimethylformamide (DMF) dimethyl acetal and 2-amino-1-alkanol to produce an alkyl N-(1-hydroxy-2-alkyl)-3-amino-2-(4-bromo-2,3,5,6-tetrafluorobenzoyl)propenoate (VII). The latter is then cyclized by heating with a base, preferably potassium carbonate, to give a compound of Formula II (R'=F). The alkyl 10-bromo-8,9-difluoro-3-alkyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylate (II) is then caused to react with a 2,6-dimethyl-4-(trialkylstannyl)pyridine in the presence of a palladium complex catalyst thereby producing a compound of Formula I where R'=F and X=O. The latter can then be converted to the free acid (I; R=H, R'=F, X=O) by a conventional hydrolysis reaction with base or acid.
Name
10-(2,6-dimethyl-4-pyridinyl)-8,9-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine6-carboxylic acid
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
C Tamborski, EJ Soloski - The Journal of Organic Chemistry, 1966 - ACS Publications
Lithium-hydrogen and lithium-bromine interconversion studies on various 2, 3, 5, 6-tetrafluorobenzene com-pounds have been done. The solvent (tetrahydrofuran vs. diethyl ether) has …
Number of citations: 0 pubs.acs.org
Y Yu, ZZ Li, JJ Wu, GQ Wei, YC Tao, ML Pan… - ACS …, 2019 - ACS Publications
Organic semiconductor molecules that ideally suitable for being used to achieve solid-state lasers (OSSLs) in aggregate-state cannot actually act as the efficient laser gain materials …
Number of citations: 0 pubs.acs.org
S Li, D Yan - Advanced Optical Materials, 2018 - Wiley Online Library
Molecular materials with aggregation‐induced emission (AIE), which have been paid much attention recently, are important for applications in optoelectronic devices, chemical sensors, …
Number of citations: 0 onlinelibrary.wiley.com
MP Zhuo, JJ Wu, XD Wang, YC Tao, Y Yuan… - Nature …, 2019 - nature.com
Organic heterostructures (OHSs) integrating the intrinsic heterostructure characters as well as the organic semiconductor properties have attracted intensive attention in material …
Number of citations: 0 www.nature.com
C Tamborski - 1967 - apps.dtic.mil
Polyfluoroaryllithium and polyfluoroarylmagnesium compounds have been prepared and their chemical reactions studied. These chemical intermediates may be conveniently prepared …
Number of citations: 0 apps.dtic.mil
H Pinfold, M Sacchi, G Pattison… - The Journal of Physical …, 2021 - ACS Publications
Although hydrogen bonds have long been established as a highly effective intermolecular interaction for controlling the formation of self-assembled monolayers, the potential utility of …
Number of citations: 0 pubs.acs.org
Y Huang, Z Wang, Z Chen… - Angewandte Chemie …, 2019 - Wiley Online Library
Organic cocrystals based on noncovalent intermolecular interactions (weak interactions) have aroused interest owing to their unpredicted and versatile chemicophysical properties and …
Number of citations: 0 onlinelibrary.wiley.com
CB Aakeröy, CL Spartz, S Dembowski, S Dwyre… - IUCrJ, 2015 - scripts.iucr.org
As halogen bonds gain prevalence in supramolecular synthesis and materials chemistry, it has become necessary to examine more closely how such interactions compete with or …
Number of citations: 0 scripts.iucr.org
YL Shi, XD Wang - Advanced Functional Materials, 2021 - Wiley Online Library
1D organic micro/nanostructures (OMNSs) based on π‐conjugated molecules are considered to be suitable candidates as photonic units due to their unique photophysical advantages …
Number of citations: 0 onlinelibrary.wiley.com
H Liu, Y Li, XD Wang - CrystEngComm, 2023 - pubs.rsc.org
Organic donor-acceptor (DA) cocrystals have recently drawn broad attention because of the synergetic electron donor-acceptor blends properties via non-covalent interactions, …
Number of citations: 0 pubs.rsc.org

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